molecular formula C6H16Cl2N2 B14027346 (R)-N,1-Dimethylpyrrolidin-3-amine dihydrochloride

(R)-N,1-Dimethylpyrrolidin-3-amine dihydrochloride

Cat. No.: B14027346
M. Wt: 187.11 g/mol
InChI Key: UTASHRWEZBRYDZ-QYCVXMPOSA-N
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Description

(3R)-N,1-Dimethylpyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is a chiral amine, meaning it has a specific three-dimensional arrangement that can exist in different enantiomeric forms. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3R)-N,1-Dimethylpyrrolidin-3-amine dihydrochloride typically involves the synthesis of its intermediate, (3R)-3-aminopiperidine, followed by methylation and subsequent conversion to the dihydrochloride salt. One common method involves the Hoffmann rearrangement of 3-piperidine carboxamide using 1-fluoronaphthalene, hydrogen peroxide, and fluoboric acid . The resulting 3-aminopiperidine is then methylated and acidified with concentrated hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

For industrial-scale production, the process is optimized for high yield and purity. The reaction conditions are carefully controlled, and solvents such as ethanol-water mixtures are used for their cost-effectiveness and environmental friendliness. The overall yield of the process can reach up to 93%, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

(3R)-N,1-Dimethylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It undergoes nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(3R)-N,1-Dimethylpyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is used in the production of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of (3R)-N,1-Dimethylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. It binds to the active site of enzymes, altering their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Piperidinamine dihydrochloride
  • Levocetirizine
  • Cetirizine

Uniqueness

Compared to similar compounds, (3R)-N,1-Dimethylpyrrolidin-3-amine dihydrochloride has unique stereochemistry that imparts specific biological activity. Its chiral nature allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C6H16Cl2N2

Molecular Weight

187.11 g/mol

IUPAC Name

(3R)-N,1-dimethylpyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C6H14N2.2ClH/c1-7-6-3-4-8(2)5-6;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m1../s1

InChI Key

UTASHRWEZBRYDZ-QYCVXMPOSA-N

Isomeric SMILES

CN[C@@H]1CCN(C1)C.Cl.Cl

Canonical SMILES

CNC1CCN(C1)C.Cl.Cl

Origin of Product

United States

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